Ethyl 2-phenylpropionate
Description
Historical Context of 2-Phenylpropionate Research
The research into 2-phenylpropionate and its derivatives is intrinsically linked to the development of non-steroidal anti-inflammatory drugs (NSAIDs). In the mid-20th century, the primary treatments for inflammatory conditions like rheumatoid arthritis were corticosteroids and aspirin, both of which were associated with significant side effects when used in the high doses required for efficacy. overtheglobalcounter.combmj.com This created a major impetus for researchers to find safer, more tolerable alternatives.
The pivotal breakthrough came from the research arm of Boots Group in the 1950s and 1960s. wikipedia.orglgcstandards.com A team led by pharmacologist Stewart Adams and chemist John Nicholson embarked on a mission to develop a non-steroidal compound with potent anti-inflammatory properties and a better safety profile. bmj.comnih.gov Their work involved synthesizing and testing hundreds of compounds. overtheglobalcounter.com This extensive research led them to investigate propionic acids, ultimately resulting in the synthesis of 2-(4-isobutylphenyl)propionic acid, which was patented in 1961 and later named ibuprofen (B1674241). wikipedia.orgnih.gov
The discovery of ibuprofen, a now-famous member of the 2-arylpropionic acid class (often called "profens"), marked a watershed moment in medicine and spurred further academic interest in the 2-phenylpropionate scaffold. overtheglobalcounter.comwikipedia.org Subsequent research established that for most profens, the pharmacological activity resides almost exclusively in the (S)-enantiomer. scielo.bracs.org This finding was critical, as it shifted the focus of research towards stereoselective synthesis and the resolution of racemic mixtures to isolate the more active (S)-enantiomer, thereby laying the groundwork for much of the contemporary research on related esters like ethyl 2-phenylpropionate.
Contemporary Significance of this compound in Chemical and Biological Sciences
In modern research, this compound holds considerable significance primarily due to its role as a chiral building block and a key intermediate in organic synthesis. Its structure is foundational in the synthesis of a variety of more complex molecules. chemicalbook.com
In the pharmaceutical and medicinal chemistry sectors, the 2-phenylpropionate core is a well-established pharmacophore. This compound serves as a precursor or model compound for the synthesis of profen-class NSAIDs that target pain and inflammation. evitachem.com Beyond this, researchers are exploring its use in creating novel derivatives with expanded therapeutic potential. For instance, studies have focused on synthesizing 2-phenylpropionic acid derivatives that exhibit dual functionality, such as combined cyclooxygenase (COX) inhibitory and antibacterial activities. nih.gov
In the field of biocatalysis, this compound is a benchmark substrate for the study of enzyme stereoselectivity. Racemic this compound is widely used in the kinetic resolution of enantiomers using enzymes like lipases and esterases. scielo.brresearchgate.net These processes allow for the separation of the (R)- and (S)-enantiomers, providing enantiomerically pure compounds that are highly valued as chiral synthons for the pharmaceutical and agrochemical industries. scielo.brevitachem.com
Furthermore, this compound and related compounds are utilized in the flavor and fragrance industry. guidechem.com this compound itself is noted for a sweet, fruity, and floral scent, making it a component in fragrance formulations. guidechem.commdpi.com Its structural analog, ethyl 3-phenylpropionate, is also used for its characteristic aroma. mdpi.comsolubilityofthings.com
A summary of the key properties of this compound is provided in the table below.
| Property | Value | Source(s) |
| CAS Number | 2510-99-8 | guidechem.comscbt.com |
| Molecular Formula | C₁₁H₁₄O₂ | scbt.com |
| Molecular Weight | 178.23 g/mol | scbt.com |
| Appearance | Colorless Liquid | guidechem.com |
| Odor | Sweet, fruity, floral, honey-like | guidechem.com |
| Solubility | Sparingly soluble in water | guidechem.com |
Overview of Research Trajectories for this compound
Current and future academic research involving this compound is progressing along several key trajectories, primarily focusing on sustainable chemistry, drug discovery, and process optimization.
One of the most active areas of research is in biocatalysis and green chemistry . There is a strong emphasis on the use of whole-cell biocatalysts and isolated enzymes for the enantioselective synthesis and hydrolysis of this compound. scielo.br Research in this domain investigates various microorganisms, such as Aspergillus oryzae and Rhizopus oryzae, to find effective biocatalysts for producing enantiomerically enriched esters. scielo.brresearchgate.net Studies explore the optimization of reaction conditions—including temperature, solvent, and pH—to enhance conversion yields and enantioselectivity. researchgate.netnih.gov This trajectory is driven by the demand for more environmentally friendly and atom-efficient methods to produce chiral intermediates for the pharmaceutical industry. scielo.brresearchgate.net
A second major trajectory lies in medicinal chemistry and drug discovery . Researchers are using the 2-phenylpropionate scaffold as a starting point to design and synthesize novel bioactive compounds. chemimpex.com This involves chemical modification of the parent structure to create derivatives with new or enhanced biological activities. For example, research has been conducted on creating derivatives with dual anti-inflammatory and antimicrobial properties or compounds that could serve as multi-target agents for complex diseases. nih.govchemimpex.com
A third trajectory focuses on synthetic methodology and process research . This includes the development of novel chemical pathways and the optimization of existing ones for the synthesis of 2-phenylpropionic acid and its esters. acs.org An example is the investigation of interfacial carbonylation techniques to produce 2-phenylpropionate with high yields. acs.org This line of research is crucial for translating laboratory-scale syntheses into viable industrial processes.
The table below presents selected research findings on the biocatalytic transformation of this compound, illustrating the focus on enantioselectivity.
| Biocatalyst | Reaction Type | Key Finding | Source(s) |
| Aspergillus oryzae MIM | Hydrolysis | Showed effective hydrolysis of racemic this compound with a maximum yield (Ymax) of 0.976. | scielo.br |
| Aspergillus oryzae MIM | Esterification | Preferential formation of the (S)-enantiomer of this compound with 90% enantiomeric excess in toluene. | researchgate.net |
| Rhizopus oryzae CBS 11207 | Esterification | Preferential formation of the (R)-enantiomer with high enantiomeric excess (>97%) in heptane. | researchgate.net |
| Candida cylindracea Lipase (B570770) | Hydrolysis | The enantioselectivity of the hydrolysis was enhanced more than 10-fold in the presence of dextromethorphan (B48470) as an inhibitor. | google.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-phenylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-3-13-11(12)9(2)10-7-5-4-6-8-10/h4-9H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTUVIKZNQWNGIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30862976 | |
| Record name | Benzeneacetic acid, .alpha.-methyl-, ethyl ester | |
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Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2510-99-8 | |
| Record name | Ethyl 2-phenylpropionate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2510-99-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Benzeneacetic acid, alpha-methyl-, ethyl ester | |
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| Record name | Ethyl 2-phenylpropanoate | |
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| Record name | Benzeneacetic acid, .alpha.-methyl-, ethyl ester | |
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| Record name | Ethyl 2-phenylpropionate | |
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Ii. Advanced Synthetic Methodologies for Ethyl 2 Phenylpropionate
Classical and Modern Esterification Techniques
The formation of the ester linkage in ethyl 2-phenylpropionate can be accomplished through several distinct pathways, ranging from traditional acid-catalyzed methods to more contemporary coupling reactions that operate under milder conditions.
The most traditional method for synthesizing esters is the Fischer-Speier esterification, an acid-catalyzed reaction between a carboxylic acid and an alcohol. athabascau.calibretexts.org In the synthesis of this compound, this involves reacting 2-phenylpropionic acid with an excess of ethanol (B145695) in the presence of a strong acid catalyst. byjus.com
The mechanism proceeds through several equilibrium steps:
Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of the 2-phenylpropionic acid, which significantly increases the electrophilicity of the carbonyl carbon. byjus.com
Nucleophilic Attack: A molecule of ethanol acts as a nucleophile, attacking the activated carbonyl carbon. This leads to the formation of a tetrahedral intermediate. byjus.commasterorganicchemistry.com
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water). byjus.com
Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester. masterorganicchemistry.com
Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final product, this compound. byjus.com
Because the reaction is reversible, Le Châtelier's principle is exploited to drive the equilibrium toward the product side. libretexts.org This is typically achieved by using a large excess of the alcohol (ethanol), which also serves as the solvent, or by removing the water as it is formed. libretexts.org Common acid catalysts include sulfuric acid (H₂SO₄), hydrochloric acid (HCl), and p-toluenesulfonic acid (TsOH). masterorganicchemistry.com
Table 1: Comparison of Common Acid Catalysts for Fischer Esterification
| Catalyst | Typical Conditions | Advantages | Disadvantages |
|---|---|---|---|
| Sulfuric Acid (H₂SO₄) | Concentrated, reflux in excess ethanol | Strong acid, also acts as a dehydrating agent. athabascau.ca | Can cause charring and side reactions with sensitive substrates. |
| Hydrochloric Acid (HCl) | Generated in situ (e.g., from acetyl chloride) or as a solution in ethanol. cerritos.edu | Effective catalyst, can be generated under anhydrous conditions. | Volatile and corrosive. |
| p-Toluenesulfonic Acid (TsOH) | Solid, reflux in excess ethanol with Dean-Stark trap. | Solid, easier to handle than H₂SO₄; allows for azeotropic removal of water. | Less powerful dehydrating agent than H₂SO₄. |
To overcome the often harsh conditions of acid-catalyzed esterification, several milder, modern methods have been developed. These are particularly useful for substrates that are sensitive to strong acids.
Steglich Esterification: This method utilizes a carbodiimide (B86325), typically N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), to activate the carboxylic acid. wikipedia.orgnih.gov The reaction is catalyzed by a nucleophilic catalyst, most commonly 4-dimethylaminopyridine (B28879) (DMAP). nih.gov The reaction proceeds at room temperature and is known for its mildness and high yields. wikipedia.org The carbodiimide activates the carboxylic acid to form an O-acylisourea intermediate. DMAP then reacts with this intermediate to form a highly reactive acylpyridinium species, which is subsequently attacked by the alcohol (ethanol) to form the ester. nih.gov A key feature is the formal uptake of water by DCC, which forms the insoluble dicyclohexylurea (DCU), driving the reaction forward. wikipedia.org
Mitsunobu Reaction: The Mitsunobu reaction provides a powerful method for converting primary and secondary alcohols into esters with inversion of stereochemistry at the alcohol's chiral center. organic-chemistry.org In the context of synthesizing this compound, it would involve reacting 2-phenylpropionic acid with ethanol. The reaction is mediated by a combination of a phosphine (B1218219), usually triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). organic-synthesis.comencyclopedia.pub The PPh₃ and DEAD combine to form a phosphonium (B103445) salt that activates the alcohol. The carboxylate then acts as a nucleophile in an SN2 displacement. organic-chemistry.org While highly effective, the reaction generates stoichiometric amounts of triphenylphosphine oxide and a hydrazine (B178648) derivative as byproducts, which can complicate purification. organic-synthesis.com
Table 2: Comparison of Modern Esterification Methods
| Method | Key Reagents | Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Steglich Esterification | DCC or DIC, DMAP (catalyst). wikipedia.org | Room temperature, aprotic solvent (e.g., CH₂Cl₂). | Very mild conditions, high yields, suitable for acid-sensitive substrates. wikipedia.orgnih.gov | DCC is an allergen; removal of urea (B33335) byproduct can be difficult. wikipedia.org |
| Mitsunobu Reaction | PPh₃, DEAD or DIAD. organic-chemistry.org | Low temperature to room temperature, aprotic solvent (e.g., THF). organic-synthesis.com | Mild conditions; results in inversion of configuration at a chiral alcohol. | Byproducts (triphenylphosphine oxide, hydrazine derivative) can complicate purification. organic-synthesis.com |
Asymmetric Synthesis of Enantiopure this compound
2-Phenylpropionic acid possesses a stereocenter, meaning it exists as two enantiomers. In many applications, particularly pharmaceuticals, only one enantiomer is biologically active. Therefore, methods for the asymmetric synthesis of enantiopure profens and their esters are of significant importance.
A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a substrate to control the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is set, the auxiliary is removed and can often be recovered. wikipedia.org
For the synthesis of a specific enantiomer of this compound, one could start with phenylacetic acid. This acid can be coupled to a chiral auxiliary, such as an Evans oxazolidinone. nih.govresearchgate.net The resulting imide can be deprotonated to form a chiral enolate. The steric bulk of the auxiliary directs the subsequent alkylation (with a methylating agent) to one face of the enolate, leading to the formation of one diastereomer in high excess. researchgate.net Finally, cleavage of the auxiliary group with sodium ethoxide would directly yield the desired enantiomer of this compound.
Table 3: Examples of Chiral Auxiliaries in Asymmetric Synthesis
| Auxiliary Type | Example Structure | Key Feature | Application |
|---|---|---|---|
| Evans Oxazolidinones | (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone | Forms a chiral imide; directs alkylation and aldol (B89426) reactions with high diastereoselectivity. researchgate.netresearchgate.net | Asymmetric alkylation to create α-substituted carboxylic acids. |
| Camphorsultam | (1R)-(-)-2,10-Camphorsultam | Forms a chiral sulfonamide; provides excellent stereocontrol in various reactions. | Diels-Alder reactions, conjugate additions, and alkylations. |
| 8-Phenylmenthol | (-)-8-Phenylmenthol | Forms a chiral ester; the bulky phenyl group effectively blocks one face of the enolate. wikipedia.org | Asymmetric additions to N-acyliminium ions. nih.gov |
Asymmetric catalysis utilizes a small, substoichiometric amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. digitellinc.com This approach is often more atom-economical than using chiral auxiliaries. The synthesis of enantiopure this compound precursors can be achieved through various catalytic enantioselective reactions.
One prominent example is the use of chiral rhodium(II) catalysts for the enantioselective [2+1] cycloaddition of ethyl diazoacetate to styrene (B11656). organic-chemistry.org This reaction forms a chiral cyclopropane (B1198618) which can be further processed. Chiral palladium catalysts, often employing ligands like the Trost ligand, are effective in enantioselective allylation reactions, which can establish key stereocenters in precursors to the target molecule. mdpi.com Furthermore, chiral isothiourea organocatalysts can promote enantioselective Michael additions, another powerful C-C bond-forming reaction, to create chiral centers with high enantiomeric ratios (er). nih.gov
Diastereoselective synthesis involves reactions that favor the formation of one diastereomer over another. nih.gov This strategy can be employed when a molecule already contains a stereocenter, and a new one is being created. The existing chiral center influences the stereochemical outcome of the reaction.
In a relevant context, if one were to start with a chiral ester of phenylacetic acid (e.g., using a chiral alcohol like 8-phenylmenthol instead of ethanol), the subsequent alkylation to introduce the methyl group at the alpha position would be a diastereoselective reaction. The pre-existing stereocenter in the alcohol moiety would direct the approach of the methylating agent, leading to a mixture of diastereomers where one predominates. These diastereomers can then be separated by standard techniques like chromatography. Subsequent transesterification with ethanol would then yield the enantiopure this compound. This approach combines elements of chiral auxiliary use and diastereoselective control.
Enantioselective Reduction Techniques for Precursors
A key strategy for producing enantiomerically pure this compound is the enantioselective reduction of its α-keto ester precursor, ethyl 2-oxo-4-phenylbutanoate. This transformation is crucial as it establishes the chiral center at the C-2 position. Both chemical and biological reduction methods have been explored to achieve high enantioselectivity.
Similarly, other studies have explored a range of microorganisms to obtain either the (S)- or (R)-enantiomer of the hydroxy ester. researchgate.net Commercially available Saccharomyces cerevisiae and Dekera sp. have been shown to produce (S)-(+)-2-hydroxy-4-phenylbutanoate with over 92% enantiomeric excess. researchgate.net Conversely, Kluyveromyces marxianus yielded the (R)-isomer, albeit with a lower enantiomeric excess of 32%. researchgate.net The majority of these biotransformations achieved conversions greater than 90%. researchgate.net The use of Pichia angusta has also been investigated, leading to the (R)-enantiomer with an 81% enantiomeric excess. lookchem.com
Heterogeneous catalytic systems have also been developed for the asymmetric hydrogenation of α-ketoesters. One such system utilized a platinum-iridium catalyst supported on alumina (B75360) (Pt-Ir/γ-Al2O3) for the asymmetric hydrogenation of ethyl 2-oxo-4-phenylbutyrate. researchgate.net The study found that the presence of iridium suppressed the activity of the platinum catalyst. researchgate.net Another approach involved a platinum catalyst on functionalized carbon fiber (Pt/CF) with cinchonidine (B190817) as a chiral modifier for the asymmetric hydrogenation of ethyl 2-oxo-2-phenylacetate, a related precursor. scispace.com This system demonstrated good catalytic conversion and achieved a high enantiomeric excess of 99%. scispace.com
Table 1: Microbial Enantioselective Reduction of Ethyl 2-Oxo-4-Phenylbutanoate
| Microorganism | Product Enantiomer | Enantiomeric Excess (ee) | Conversion | Reference |
| Saccharomyces cerevisiae | (S) | >92% | >90% | researchgate.net |
| Dekera sp. | (S) | >92% | >90% | researchgate.net |
| Kluyveromyces marxianus | (R) | 32% | >90% | researchgate.net |
| Pichia angusta | (R) | 81% | Not Reported | lookchem.com |
| Rhodotorula minuta | (R) | 95% | Not Reported | nih.gov |
| Candida holmii | (R) | 94% | 58% (overall yield) | nih.gov |
Biocatalytic and Enzymatic Synthesis Routes
Biocatalysis offers a powerful and green alternative to traditional chemical synthesis for producing chiral compounds like this compound. The high selectivity of enzymes, particularly lipases and esterases, under mild reaction conditions makes them ideal for industrial applications.
Lipases are widely used for the kinetic resolution of racemic mixtures of 2-arylpropionic acids and their esters. These enzymes selectively catalyze the esterification or transesterification of one enantiomer, leaving the other unreacted. This allows for the separation of the two enantiomers. For example, a study on the synthesis of new ibuprofen (B1674241) derivatives utilized Candida antarctica lipase (B570770) B (CalB) for the esterification of ibuprofen with erythritol, achieving a conversion of 82% ± 4%. mdpi.com Another lipase, from Rhizomucor miehei, was used for the enantioselective solventless esterification of (S)-ibuprofen with glycerol, resulting in an 83% ± 5% conversion. mdpi.com These examples highlight the potential of lipases in synthesizing esters of 2-arylpropionic acids with high efficiency.
Whole-cell biotransformations are an attractive approach as they eliminate the need for costly enzyme purification. The microbial cells themselves act as the biocatalyst, containing the necessary enzymes for the desired reaction. Research has demonstrated the use of engineered whole-cell catalysts for the production of (S)-2-arylpropionic acids. nih.gov By identifying and engineering key residues in a bacterial esterase, researchers were able to invert and improve its enantioselectivity for the hydrolysis of racemic ethyl 2-arylpropionates. nih.gov The engineered whole-cell catalyst was successfully used to produce (S)-ketoprofen with an 86% enantiomeric excess and could be reused for at least five cycles. nih.gov This approach provides an economical process for producing optically pure (S)-2-arylpropionic acids. nih.gov
Enzymatic kinetic resolution is a well-established method for obtaining enantiomerically pure 2-arylpropionic acids and their esters. This technique relies on the differential rate of reaction of the two enantiomers in a racemic mixture with an enzyme. One study focused on the protein engineering of a bacterial esterase, Est924, for the kinetic resolution of racemic ethyl 2-arylpropionates. nih.gov The wild-type enzyme showed a slight preference for the (R)-enantiomer. nih.gov Through protein engineering, the stereopreference was inverted to the (S)-enantiomer, and the enantioselectivity was significantly enhanced. nih.gov The engineered enzyme was effective for the resolution of various profen ethyl esters, including those of ibuprofen and naproxen (B1676952). nih.gov
To maximize the efficiency of biocatalytic processes, it is crucial to optimize various reaction parameters. These include temperature, pH, substrate concentration, enzyme loading, and the choice of solvent. For the chiral inversion of 2-phenylpropionic acid using the fungus Verticillium lecanii, optimization of the culture medium, pH, cell density, and substrate concentration was performed. nih.gov The optimal conditions for inversion were found to be in Sørensen's phosphate (B84403) buffer at a pH of 5.5. nih.gov The rate and extent of the inversion were also shown to be dependent on the substrate and cell concentrations. nih.gov Such optimization studies are essential for developing robust and economically viable biocatalytic processes for the synthesis of chiral compounds like this compound.
Novel Synthetic Reaction Development
In addition to biocatalytic methods, novel chemical synthetic routes are continuously being developed to improve the efficiency and sustainability of producing 2-arylpropionic acids and their esters. A notable development is a two-step, one-pot procedure for the synthesis of 2-aryl propionic acids, including naproxen and flurbiprofen. mdpi.com This method involves a sequential palladium-catalyzed Heck coupling of aryl bromides with ethylene (B1197577), followed by a hydroxycarbonylation of the resulting styrenes. mdpi.com The use of a novel ligand, neoisopinocampheyldiphenylphosphine (NISPCPP), was key to the success of this cascade transformation, which provides the desired products with high regioselectivity and in good yields, avoiding the need for intermediate purification steps. mdpi.com
Another innovative approach involves the synthesis of prodrugs of nonsteroidal anti-inflammatory drugs (NSAIDs) through esterification. In one study, two ester prodrugs of paracetamol with ibuprofen and naproxen were synthesized using a Steglich esterification procedure with dicyclohexylcarbodiimide (B1669883) (DCC) and 4-dimethylaminopyridine (DMAP). nih.gov While this research focuses on the final drug product, the synthetic methodologies employed for ester formation are relevant to the synthesis of this compound.
Furthermore, research into new derivatives of arylpropionic acids often leads to the development of novel synthetic strategies. For instance, a series of new amide derivatives of 2-[5,6-diphenyl-3(2H)-pyridazinone-2-yl] propanoic acid were synthesized by reacting the parent acid with various amines in the presence of triethylamine (B128534) and ethyl chloroformate. orientjchem.org Such synthetic explorations contribute to the broader toolbox of reactions available for the synthesis and modification of 2-arylpropionic acid esters.
Multicomponent Reactions Incorporating this compound Scaffolds
Multicomponent reactions (MCRs), which involve the combination of three or more reactants in a single synthetic operation, offer a highly efficient route to complex molecules. While direct MCRs utilizing this compound as a starting material are not extensively documented, several one-pot and multicomponent strategies have been developed for the synthesis of the core 2-arylpropionic acid scaffold, which is the immediate precursor to the ethyl ester.
One notable approach is the palladium-catalyzed two-step, one-pot synthesis of 2-arylpropionic acids. This method involves the Heck coupling of an aryl bromide with ethylene, followed by a hydroxycarbonylation of the resulting styrene. This cascade transformation demonstrates high regioselectivity and yields the desired 2-arylpropionic acid, which can then be esterified to produce this compound. The efficiency of this process is enhanced by the use of novel ligands such as neoisopinocampheyldiphenylphosphine (NISPCPP). mdpi.com
Furthermore, imine-initiated MCRs, such as the Strecker reaction, provide a pathway to α-amino acids, which can be conceptually related to the 2-phenylpropionate structure. mdpi.com While not a direct synthesis of the target molecule, these methodologies highlight the power of MCRs in constructing densely functionalized scaffolds from simple starting materials in a convergent manner. The development of MCRs that directly incorporate the this compound backbone remains an area of interest for future synthetic exploration.
Functionalization and Derivatization Strategies
The this compound scaffold can be readily functionalized to create a diverse range of derivatives with tailored properties. These strategies can target the α-position of the propionate (B1217596) moiety, the aromatic ring, or the ester group itself.
α-Functionalization: The carbon atom alpha to the ester group is a key site for modification. Palladium-catalyzed α-arylation has emerged as a powerful tool for creating C-C bonds at this position. This reaction allows for the coupling of ester enolates with aryl halides, providing access to a variety of α,α-diarylpropionate derivatives. nih.gov
Aromatic Ring Functionalization: The phenyl group offers multiple positions for substitution. For instance, remote meta-C–H bond functionalization has been demonstrated on related 2-arylpropanoic acid derivatives using a directing group strategy. rsc.org This allows for the introduction of functional groups at a position that is often challenging to access through classical electrophilic aromatic substitution.
Ester and Carboxylic Acid Derivatization: The ester group can be hydrolyzed to the corresponding 2-phenylpropionic acid, which serves as a versatile precursor for a wide array of derivatives. Amide bond formation is a common derivatization, and various amide prodrugs of related 2-arylpropionic acids have been synthesized by coupling the carboxylic acid with amines. nih.gov Additionally, the carboxylic acid can be converted into other esters through transesterification or by reaction with different alcohols. For example, ibuprofen, a related compound, has been esterified with various alcohols, including methanol (B129727) and sorbitol. nih.govrsc.org
A summary of representative functionalization strategies is presented in the table below.
| Functionalization Site | Reaction Type | Reagents/Catalysts | Product Type |
| α-Carbon | Palladium-catalyzed α-arylation | Pd catalyst, ligand, base, aryl halide | α-Aryl-2-phenylpropionates |
| Phenyl Ring | meta-C-H functionalization | Transition metal catalyst, directing group | meta-Substituted phenylpropionates |
| Carboxyl Group | Amide formation | Amine, coupling agent (e.g., DCC) | 2-Phenylpropionamides |
| Carboxyl Group | Esterification/Transesterification | Alcohol, acid/base catalyst or enzyme | Various 2-phenylpropionate esters |
Regioselective and Stereoselective Functionalization
Achieving high levels of regioselectivity and stereoselectivity is a hallmark of modern synthetic chemistry. In the context of this compound, these principles are primarily applied to control the position of substitution on the aromatic ring and to obtain enantiomerically pure forms of the compound.
Regioselectivity: As mentioned previously, directed C-H activation provides a powerful strategy for regioselective functionalization of the phenyl ring. By choosing an appropriate directing group, it is possible to selectively activate and functionalize specific C-H bonds, such as the meta position, which might otherwise be unreactive or lead to mixtures of isomers with traditional methods. rsc.org
Stereoselectivity: this compound possesses a chiral center at the α-carbon. The synthesis of single enantiomers is of significant interest, particularly in the pharmaceutical industry, where the biological activity of related profen drugs often resides in a single enantiomer. Enzymatic kinetic resolution is a highly effective method for achieving stereoselective synthesis. Lipases are commonly employed to selectively catalyze the hydrolysis or esterification of one enantiomer of a racemic mixture, leaving the other enantiomer unreacted and thus enriched. For instance, various esterases have been used for the kinetic resolution of racemic ethyl 2-arylpropionates to produce enantiomerically pure (S)-2-arylpropionic acids. nih.govfrontiersin.org Protein engineering of these enzymes can further enhance their enantioselectivity. frontiersin.org
The table below summarizes key aspects of regioselective and stereoselective functionalization.
| Selectivity Type | Method | Key Features |
| Regioselectivity | Directed C-H Functionalization | Use of a directing group to achieve substitution at a specific position on the phenyl ring. |
| Stereoselectivity | Enzymatic Kinetic Resolution | Lipase-catalyzed selective reaction of one enantiomer, leading to the separation of enantiomers. |
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of this compound provides several opportunities to apply these principles.
Solvent-Free and Aqueous Medium Reactions
A key principle of green chemistry is the use of safer solvents or the elimination of solvents altogether. Traditional esterification reactions often employ organic solvents, which can be volatile, flammable, and toxic.
Solvent-Free Synthesis: Lipase-catalyzed esterification of 2-phenylpropionic acid with alcohols can be performed under solvent-free conditions. google.com This approach not only eliminates the need for a solvent but can also drive the reaction equilibrium towards the product by allowing for the removal of the water byproduct under vacuum.
Aqueous Medium Reactions: While seemingly counterintuitive for an esterification reaction, lipase-catalyzed synthesis of esters can be successfully carried out in aqueous media through the use of micellar systems. The use of designer surfactants can create nanomicelles in water, where the hydrophobic cores provide a suitable environment for the enzymatic reaction to occur, while the bulk solvent remains water. nih.gov This strategy combines the environmental benefits of water as a solvent with the catalytic efficiency of enzymes. Lipase-catalyzed hydrolysis of racemic ibuprofen ethyl ester, a related compound, has been effectively performed in a biphasic system containing an ionic liquid and a buffer. nih.gov
Sustainable Catalysis in Esterification Processes
The choice of catalyst is crucial in green synthesis. Sustainable catalysts are typically characterized by high activity, selectivity, and reusability, and are derived from renewable resources or are non-toxic.
Biocatalysis: As highlighted in the previous sections, enzymes, particularly lipases, are excellent examples of sustainable catalysts for the synthesis of this compound. They are biodegradable, operate under mild conditions (temperature and pH), and exhibit high chemo-, regio-, and stereoselectivity. Lipases from various microbial sources, such as Candida rugosa and Rhizomucor miehei, have been shown to be effective for the enantioselective esterification of 2-arylpropionic acids. researchgate.net Whole-cell biocatalysis, which utilizes intact microorganisms, offers a cost-effective alternative to using purified enzymes. frontiersin.org
Heterogeneous Catalysis: The use of solid acid catalysts, such as modified montmorillonite (B579905) K10 clay, presents another green alternative to traditional homogeneous acid catalysts like sulfuric acid. These solid catalysts can be easily separated from the reaction mixture by filtration and can often be reused, simplifying product purification and reducing waste.
Waste Minimization and Atom Economy Considerations
Atom economy is a central concept in green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired product. The synthesis of profens, a class of drugs to which 2-phenylpropionic acid belongs, provides a classic example of the evolution towards more atom-economical processes.
The traditional "brown" synthesis of ibuprofen, for instance, involves six steps and has a low atom economy of about 40%, generating a significant amount of waste. In contrast, the modern "green" BHC (Boots-Hoechst-Celanese) process has only three steps and an atom economy of approximately 77%. This greener route significantly reduces waste by maximizing the incorporation of reactant atoms into the final product.
The Fischer esterification of 2-phenylpropionic acid with ethanol to produce this compound is a relatively atom-economical reaction in itself, with water being the only byproduct. The theoretical atom economy for this reaction can be calculated as follows:
Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100
For the esterification of 2-phenylpropionic acid (C₉H₁₀O₂) with ethanol (C₂H₆O) to form this compound (C₁₁H₁₄O₂) and water (H₂O):
Molecular Weight of this compound ≈ 178.23 g/mol
Molecular Weight of 2-Phenylpropionic acid ≈ 150.17 g/mol
Molecular Weight of Ethanol ≈ 46.07 g/mol
Atom Economy (%) = (178.23 / (150.17 + 46.07)) x 100 ≈ 90.8%
Iii. Stereochemical Investigations and Chiral Resolution of Ethyl 2 Phenylpropionate
Enantiomeric Purity Assessment Methodologies
Accurate determination of the enantiomeric composition of ethyl 2-phenylpropionate is crucial for both process control in asymmetric synthesis and kinetic resolution, as well as for quality assurance of the final product.
Chiral chromatography is a primary and highly effective technique for the separation and quantification of the enantiomers of this compound. This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. eijppr.com
The mechanism of separation relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase. eijppr.com The stability of these complexes differs for each enantiomer due to steric and electronic interactions, such as hydrogen bonding, π-π interactions, and dipole-dipole interactions, resulting in differential elution from the column. eijppr.com
Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, are widely used for the resolution of profens and their esters. nih.govchromatographyonline.com For instance, cellulose-tris-(4-methylbenzoate) has been successfully used as a CSP in reversed-phase high-performance liquid chromatography (RP-HPLC) to separate the enantiomers of various arylpropionic acids. nih.gov Pirkle-type CSPs, which are based on π-electron acceptor or donor molecules, are also effective and allow for the inversion of elution order by using a CSP of the opposite configuration, which is advantageous for purity determinations of trace enantiomers. eijppr.comhplc.eu
Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) can be employed for the chiral separation of this compound. mdpi.com The choice of mobile phase is critical and is typically a mixture of a hydrocarbon (like hexane) and an alcohol modifier (like isopropanol) for normal-phase separations. hplc.eu
Table 1: Examples of Chiral Stationary Phases for Arylpropionic Acid Derivatives
| CSP Type | Chiral Selector Example | Separation Principle | Applicable To |
|---|---|---|---|
| Polysaccharide-based | Cellulose-tris-(4-methylbenzoate) | Formation of inclusion complexes, hydrogen bonding, dipole interactions. | Broad range of racemic compounds, including arylpropionic acids. nih.gov |
| Pirkle-type | N-3,5-dinitrobenzoyl-phenylglycine | π-π interactions (π-acceptor/π-donor). hplc.eu | Enantiomers with aromatic rings. eijppr.comhplc.eu |
| Cyclodextrin-based | Sulfobutylether-β-cyclodextrin | Host-guest inclusion complexation. mdpi.com | Compounds that fit into the cyclodextrin cavity. |
While chromatography is a separative technique, spectroscopic methods offer a non-separative approach to determine enantiomeric excess (e.e.). These methods are often faster and can be suitable for high-throughput screening. nih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy, in conjunction with chiral solvating agents (CSAs) or chiral shift reagents (CSRs), is a powerful tool. Chiral lanthanide shift reagents, such as Eu(hfc)₃ (europium(III) tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate]), can induce chemical shift differences (ΔΔδ) between corresponding protons of the two enantiomers. rsc.org This occurs because the enantiomers and the chiral reagent form rapidly equilibrating diastereomeric complexes, in which the nuclei experience different magnetic environments, leading to resolved signals in the NMR spectrum. harvard.edu The relative integration of these separated signals allows for the direct calculation of the e.e.
Vibrational optical activity (VOA) techniques, such as Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA), are also employed. semanticscholar.org These methods measure the differential interaction of chiral molecules with left and right circularly polarized infrared (VCD) or Raman scattered (ROA) light. The resulting spectra are unique for each enantiomer (mirror images of each other), and the magnitude of the signal is proportional to the enantiomeric excess, allowing for accurate quantification. semanticscholar.org
Kinetic Resolution Strategies
Kinetic resolution is a widely used method for separating racemic mixtures. It relies on the differential reaction rates of two enantiomers with a chiral catalyst or reagent, resulting in the enrichment of the less reactive enantiomer in the starting material and the formation of an enantioenriched product.
Enzymes, particularly lipases and esterases, are highly effective catalysts for the kinetic resolution of racemic this compound due to their high enantioselectivity and ability to function under mild conditions. jocpr.com The most common approach is the enantioselective hydrolysis of the racemic ester. nih.gov In this process, the enzyme preferentially hydrolyzes one enantiomer (e.g., the S-enantiomer) to the corresponding carboxylic acid, leaving the unreacted ester enriched in the other enantiomer (e.g., the R-enantiomer).
Lipases from various microbial sources have been investigated for this purpose. For instance, lyophilized mycelia of Aspergillus oryzae and Rhizopus oryzae have been shown to be effective biocatalysts for both the synthesis (esterification) and hydrolysis of this compound. semanticscholar.org Studies have shown that Aspergillus oryzae MIM was particularly effective, achieving high yields in hydrolysis reactions. semanticscholar.org Similarly, esterases from the bHSL family have been identified and engineered to improve enantioselectivity for the kinetic resolution of racemic ethyl 2-arylpropionates. nih.gov For example, the esterase Est924 was engineered to invert its stereopreference from (R) to (S) for ethyl 2-arylpropionates, making it a promising catalyst for producing the pharmaceutically important (S)-isomers. nih.gov
The enantioselectivity of the process is often described by the enantiomeric ratio (E), a measure of the relative rate of reaction of the two enantiomers. High E values are desirable for efficient resolution.
Table 2: Enzyme-Mediated Kinetic Resolution of Ethyl 2-Arylpropionates
| Enzyme Source | Reaction Type | Substrate | Key Finding |
|---|---|---|---|
| ***Aspergillus oryzae* MIM** | Hydrolysis | Racemic this compound | High hydrolysis yield (0.94) after 24 hours. semanticscholar.org |
| ***Rhizopus oryzae* CBS 11207** | Hydrolysis | Racemic this compound | Moderate hydrolysis yield (0.51) after 24 hours. semanticscholar.org |
| Esterase Est924 (mutant M3) | Hydrolysis | Racemic ethyl 2-arylpropionates | Stereopreference inverted and improved for (S)-enantiomers. nih.gov |
| ***Pseudomonas sp* Lipase (B570770) PS-30** | Hydrolysis | Ethyl 3-hydroxy-3-phenylpropanoate | High e.e. (98%) for the remaining (R)-ester at 36% conversion. scielo.br |
While enzymatic methods are prevalent, chemical kinetic resolution offers an alternative. This approach uses chiral chemical reagents or catalysts to achieve enantioselective transformation. For instance, a racemic acid can be esterified using a chiral alcohol, or a racemic ester can be hydrolyzed using a chiral base or acid catalyst. A notable example involves the kinetic resolution of racemic 2-fluoro-2-arylpropanoic acids through an esterification reaction mediated by a chiral catalyst, (+)-BTM, and bis(α-naphthyl)methanol as the chiral alcohol. mdpi.com Although this example is for the corresponding acid, similar principles can be applied to the ester, for example, through enantioselective transesterification with a chiral alcohol or hydrolysis with a chiral base.
Asymmetric Transformation and Deracemization Processes
A limitation of kinetic resolution is that the maximum theoretical yield for a single enantiomer is 50%. To overcome this, dynamic kinetic resolution (DKR) processes are employed. DKR combines the kinetic resolution step with an in-situ racemization of the less reactive enantiomer. This allows the entire racemic starting material to be theoretically converted into a single, desired enantiomer, achieving yields of up to 100%.
For arylpropionic acids and their esters, DKR often involves coupling an enzyme-catalyzed resolution with a chemical or physical method for racemization. For example, the enzymatic, enantioselective hydrolysis of (S)-ethyl 2-phenylpropionate can be paired with a base-catalyzed racemization of the remaining (R)-ethyl 2-phenylpropionate. This continuous racemization of the undesired enantiomer ensures a constant supply of the enzyme's preferred substrate, driving the reaction towards a single enantiomeric product. nih.gov Such processes are highly efficient and represent a powerful strategy for the industrial production of enantiomerically pure profen drugs and their intermediates. researchgate.net
Influence of Stereochemistry on Biological and Chemical Properties
The spatial arrangement of atoms in the enantiomers of this compound, designated as (R)-ethyl 2-phenylpropionate and (S)-ethyl 2-phenylpropionate, profoundly influences their interactions with other chiral molecules, including biological receptors and enzymes. This stereochemical difference leads to distinct biological activities and chemical reactivities, a phenomenon of significant interest in pharmacology, biochemistry, and chemical synthesis.
A notable illustration of the differential chemical properties of this compound enantiomers is observed in their interaction with enzymes. Enzymes, being chiral macromolecules, often exhibit a high degree of stereoselectivity when catalyzing reactions involving chiral substrates. This principle is fundamental to the enzymatic kinetic resolution of racemic mixtures, a widely used method for obtaining enantiomerically pure compounds.
Research has demonstrated the effective use of mycelium-bound carboxylesterases from fungal sources for the enantioselective hydrolysis of racemic this compound. In a study utilizing lyophilized mycelia of Aspergillus oryzae MIM and Rhizopus oryzae CBS 11207, significant differences in the hydrolysis rates of the enantiomers were observed. These biocatalysts preferentially hydrolyze one enantiomer over the other, allowing for the separation of the unreacted ester and the hydrolyzed acid, both in high enantiomeric purity.
The data from these enzymatic hydrolysis experiments clearly show that the carboxylesterases from Aspergillus oryzae MIM are not only faster but also more efficient in discriminating between the enantiomers of this compound compared to those from Rhizopus oryzae CBS 11207 scielo.brresearchgate.net.
Table 1: Enantioselective Hydrolysis of Racemic this compound by Fungal Carboxylesterases
| Biocatalyst | Hydrolysis Yield of Ethyl Phenylacetate (EPA) after 24h (%) | Hydrolysis Yield of this compound (EPP) after 24h (%) | Hydrolysis Yield of EPA after 1h (%) | Hydrolysis Yield of EPP after 1h (%) |
|---|---|---|---|---|
| Aspergillus oryzae MIM | 97 | 94 | 91 | 43 |
| Rhizopus oryzae CBS 11207 | 56 | 51 | - | - |
While specific pharmacological studies detailing the distinct biological activities of the (R)- and (S)-enantiomers of this compound are not extensively documented in publicly available literature, valuable insights can be drawn from the well-established pharmacology of the broader class of 2-arylpropionic acids, commonly known as "profens." For these non-steroidal anti-inflammatory drugs (NSAIDs), it is predominantly the (S)-enantiomer that exhibits therapeutic activity, primarily through the inhibition of cyclooxygenase (COX) enzymes. The (R)-enantiomer is typically much less active or inactive. This principle of stereoselective pharmacology is a cornerstone of drug development and underscores the critical importance of chirality in molecular interactions with biological targets frontiersin.orgmdpi.com.
Iv. Reactivity and Derivatization Chemistry of Ethyl 2 Phenylpropionate
Reactions at the Ester Functionality
The ester group is a primary site for the chemical transformation of ethyl 2-phenylpropionate, participating in reactions such as hydrolysis, transesterification, amidation, and reduction.
Hydrolysis of this compound yields 2-phenylpropionic acid and ethanol (B145695). This transformation can be achieved under acidic or basic conditions. Acid-catalyzed hydrolysis is a reversible equilibrium-driven process, typically requiring heat and an excess of water to drive the reaction to completion. researchgate.net In contrast, base-catalyzed hydrolysis, also known as saponification, is an irreversible process that initially produces the carboxylate salt of 2-phenylpropionic acid. wikipedia.org Subsequent acidification of the salt is necessary to obtain the free carboxylic acid.
Biocatalytic hydrolysis has also been explored. For instance, lyophilized mycelia from fungi such as Aspergillus oryzae and Rhizopus oryzae have been shown to effectively catalyze the hydrolysis of racemic this compound in a phosphate (B84403) buffer system. orgsyn.orgwikipedia.org
Transesterification involves the exchange of the ethyl group of the ester with another alcohol moiety. This reaction can be catalyzed by either acids or bases. masterorganicchemistry.com In a typical acid-catalyzed process, this compound is heated with a different alcohol in the presence of a strong acid like sulfuric acid. Base-catalyzed transesterification is achieved by reacting the ester with an alkoxide. To favor the formation of the new ester, the alcohol corresponding to the desired ester is often used as the solvent. masterorganicchemistry.com Enzymatic transesterification, utilizing lipases, also serves as a method for these conversions, sometimes in conjunction with techniques like microwave irradiation to enhance reaction rates.
Table 1: Comparison of Hydrolysis and Transesterification Reactions
| Reaction | Catalyst | Conditions | Products of this compound Reaction | Reversibility |
| Acidic Hydrolysis | Dilute Strong Acid (e.g., HCl, H₂SO₄) | Heat, Excess Water | 2-Phenylpropionic Acid + Ethanol | Reversible |
| Basic Hydrolysis (Saponification) | Strong Base (e.g., NaOH) | Heat | Salt of 2-Phenylpropionic Acid + Ethanol | Irreversible |
| Acidic Transesterification | Strong Acid (e.g., H₂SO₄) | Heat, Excess of new alcohol (R'-OH) | 2-Phenylpropionic Acid Alkyl Ester (R') + Ethanol | Reversible |
| Basic Transesterification | Alkoxide (e.g., R'O⁻) | Anhydrous conditions | 2-Phenylpropionic Acid Alkyl Ester (R') + Ethanol | Reversible |
| Biocatalytic Hydrolysis | Enzymes (e.g., Carboxylesterase) | Aqueous Buffer | 2-Phenylpropionic Acid + Ethanol | Reversible |
Amidation of this compound involves its reaction with an amine to form the corresponding 2-phenylpropanamide. Direct amidation of unactivated esters like this compound with amines can be challenging but has been achieved using various modern synthetic methods. Base-promoted direct amidation, for example using potassium tert-butoxide, can facilitate the reaction between esters and a range of amines. nih.gov Other approaches include solvent-free methods catalyzed by Lewis acids such as iron(III) chloride or mechanochemical techniques like ball-milling, which can proceed without bulk solvent. wikipedia.orgmasterorganicchemistry.com These methods provide pathways to N-substituted 2-phenylpropanamides.
Reduction of the ester functionality in this compound leads to the formation of the primary alcohol, 2-phenyl-1-propanol. The most common and effective reagent for this transformation is lithium aluminum hydride (LiAlH₄). masterorganicchemistry.com The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), and involves the nucleophilic attack of hydride ions on the carbonyl carbon. chemsrc.com The mechanism proceeds through an aldehyde intermediate, which is immediately further reduced to the primary alcohol. chemsrc.com Standard workup procedures involve carefully quenching the excess LiAlH₄ followed by an aqueous or acidic wash to yield the final alcohol product. researchgate.net Weaker reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not reactive enough to reduce esters unless activating agents are added or under specific conditions. google.commasterorganicchemistry.com
Table 2: Products from Amidation and Reduction Reactions
| Reagent(s) | Reaction Type | Product |
| Amine (R'NH₂) + Base (e.g., KOtBu) or Catalyst (e.g., FeCl₃) | Amidation | N-R'-2-phenylpropanamide |
| Lithium Aluminum Hydride (LiAlH₄) followed by H₂O workup | Reduction | 2-Phenyl-1-propanol |
Reactions Involving the Alpha-Carbon and Phenyl Group
The benzylic alpha-carbon and the aromatic phenyl ring are also sites of reactivity, allowing for halogenation and various substitution reactions.
Halogenation at the alpha-carbon of this compound involves the replacement of the hydrogen atom at this position with a halogen (Cl, Br, I). This reaction typically proceeds via an enol or enolate intermediate. For alpha-bromination, a classic method analogous to the Hell-Volhard-Zelinsky reaction can be adapted. This would involve reacting the corresponding carboxylic acid (2-phenylpropionic acid) with bromine in the presence of a catalyst like phosphorus tribromide (PBr₃) to form the α-bromo acyl bromide, which can then be esterified. A more direct approach for the ester involves treatment with a base to form the enolate, followed by quenching with an electrophilic halogen source like N-bromosuccinimide (NBS) or bromine (Br₂).
The phenyl group of this compound can undergo electrophilic aromatic substitution (EAS), where an electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.org The substituent already on the ring, a -CH(CH₃)COOEt group, directs incoming electrophiles. This group is generally considered an ortho-, para-director and is activating due to the alkyl portion, although the ester may exert a mild deactivating inductive effect. Common EAS reactions include nitration, halogenation, and Friedel-Crafts reactions. acs.org
For example, Friedel-Crafts acylation can introduce an acyl group onto the phenyl ring. Research on the related polymer-bound 3-phenylpropanoic ester has shown that acylation using p-nitrobenzoyl chloride in the presence of a Lewis acid like aluminum chloride (AlCl₃) yields the para-substituted product. Similarly, nitration using a mixture of nitric acid and sulfuric acid would be expected to yield a mixture of ortho- and para-nitro derivatives. The steric hindrance from the propionate (B1217596) group may favor substitution at the less hindered para-position.
Table 3: Expected Major Products of Electrophilic Aromatic Substitution
| Reaction | Reagents | Expected Major Product |
| Nitration | HNO₃, H₂SO₄ | Ethyl 2-(4-nitrophenyl)propanoate |
| Bromination | Br₂, FeBr₃ | Ethyl 2-(4-bromophenyl)propanoate |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Ethyl 2-(4-acylphenyl)propanoate |
| Friedel-Crafts Alkylation | RCl, AlCl₃ | Ethyl 2-(4-alkylphenyl)propanoate |
Direct nucleophilic addition to the phenyl ring of this compound is not a feasible reaction, as benzene (B151609) rings are electron-rich and thus repel nucleophiles. Instead, reactions involving nucleophiles at the aromatic ring fall under the category of nucleophilic aromatic substitution (SNAr). However, for SNAr to occur, the aromatic ring must be "activated" by the presence of at least one strong electron-withdrawing group, typically positioned ortho or para to a leaving group.
The phenyl group in this compound lacks such activation. Therefore, it does not readily undergo SNAr reactions under standard conditions. For a nucleophile to attack the ring, extreme conditions would be required to proceed through a benzyne (B1209423) intermediate, or the ring would first need to be functionalized with a suitable electron-withdrawing group (e.g., a nitro group via electrophilic aromatic substitution) and a leaving group.
Metal-Catalyzed Coupling Reactions
Metal-catalyzed reactions are pivotal for constructing the core structure of 2-arylpropionic acids and their esters. Palladium-catalyzed cross-coupling reactions, in particular, provide an efficient and highly regioselective pathway. A notable example is the two-step, one-pot procedure for synthesizing 2-aryl propionic acids, the precursors to esters like this compound. nih.govmdpi.com This process involves a sequential Heck coupling of an aryl bromide with ethylene (B1197577), followed by the hydroxycarbonylation of the resulting styrene (B11656) intermediate. nih.govnih.gov
The entire cascade is performed using a single palladium catalyst system, which avoids complex purification steps between reactions. nih.gov The choice of phosphine (B1218219) ligand is crucial for achieving high yields; studies have shown that novel ligands such as neoisopinocampheyldiphenylphosphine (NISPCPP) can be particularly effective. nih.gov This method is versatile, accommodating a variety of substituents on the starting aryl bromide, making it a key strategy for producing profen drugs like naproxen (B1676952) and flurbiprofen. nih.govmdpi.comnih.gov
| Aryl Bromide Substrate | Ligand | Styrene Yield (%) | Overall 2-Aryl Propionic Acid Yield (%) |
|---|---|---|---|
| 4-Bromoanisole | NISPCDPP | 95 | 89 |
| 2-Bromo-6-methoxynaphthalene | NISPCDPP | 85 | 82 (Naproxen) |
| 4-Bromo-1,1'-biphenyl | NISPCDPP | 90 | 85 |
| 2-Bromo-4'-fluoro-1,1'-biphenyl | NISPCDPP | 80 | 79 (Flurbiprofen) |
| 4-Bromoisobutylbenzene | NISPCDPP | 82 | 80 (Ibuprofen) |
Synthesis of Structurally Related Derivatives
The alpha-hydrogen of this compound is acidic and can be removed by a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to form a nucleophilic enolate. libretexts.orgpressbooks.pub This enolate can then undergo an SN2 reaction with an alkyl halide to introduce a new substituent at the alpha-position, forming a new carbon-carbon bond. libretexts.orgpressbooks.publibretexts.org This alkylation reaction is a fundamental method for creating derivatives with more complex substitution patterns at the stereocenter. thieme-connect.de
The reaction is subject to the typical constraints of SN2 reactions, favoring primary and secondary alkyl halides to avoid competing elimination reactions. libretexts.org This synthetic route provides access to compounds such as ethyl 2-methyl-2-phenylpropanoate and its analogs, which are valuable intermediates in medicinal chemistry. google.comgoogle.com
General Reaction Scheme for Alpha-Alkylation:
Enolate Formation: this compound is treated with a strong base (e.g., LDA) in an aprotic solvent (e.g., THF) at low temperature to generate the corresponding enolate.
Alkylation: The enolate solution is then treated with an alkyl halide (R-X), leading to the formation of the α-alkylated product, ethyl 2-alkyl-2-phenylpropanoate.
The phenyl ring of this compound is susceptible to electrophilic aromatic substitution (SEAr), allowing for the introduction of various functional groups. wikipedia.orgmasterorganicchemistry.com Standard SEAr reactions such as Friedel-Crafts acylation or alkylation, nitration, and halogenation can be employed to modify the aromatic ring, typically yielding a mixture of ortho and para substituted products due to the activating, ortho-para directing nature of the alkyl substituent. masterorganicchemistry.comyoutube.com
Specific examples of aromatic ring-modified derivatives include:
Ethyl 2-(4-formylphenyl)propanoate : The corresponding acid, 2-(4-formylphenyl)propionic acid, can be synthesized via the TEMPO-catalyzed oxidation of 2-[4-(hydroxymethyl)phenyl]propionic acid, showcasing a modification of a pre-existing ring substituent. molbase.comgoogle.com
2-[4-(Thiazol-2-yl)phenyl]propionic acid derivatives : These complex derivatives are prepared by reacting diethyl 2-methyl-2-(4-thiocarbamoylphenyl)malonates with α-haloketones or their acetals, followed by hydrolysis. nih.gov This demonstrates a multi-step approach to building a heterocyclic system onto the phenyl ring.
The ester functionality of this compound is a key site for derivatization through several fundamental organic reactions.
Hydrolysis: The ester can be readily hydrolyzed under acidic or basic conditions to yield 2-phenylpropionic acid. orgsyn.org This reaction is often a preliminary step for further modifications, such as amidation. Enzymatic hydrolysis using carboxylesterases from microorganisms like Aspergillus oryzae has also been demonstrated, providing a biocatalytic route to the corresponding acid. semanticscholar.orgresearchgate.net
Reduction: The ester group can be reduced to a primary alcohol, yielding 2-phenyl-1-propanol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent are typically used for this transformation. This reaction is analogous to the reduction of diethyl phenylmalonate to 2-phenyl-1,3-propanediol. google.com
Amidation: While direct amidation of the ester is possible, a more common and efficient route involves a two-step process. First, the ester is hydrolyzed to 2-phenylpropionic acid. The resulting carboxylic acid is then activated, often by conversion to an acyl chloride using reagents like thionyl chloride (SOCl₂), before being reacted with a primary or secondary amine to form the corresponding amide derivative.
Reaction Mechanism Studies and Theoretical Predictions
While extensive computational studies specifically targeting the reaction mechanisms of this compound are not widely available in the literature, its reactivity can be understood through established principles of ester chemistry and by examining theoretical studies on related molecules.
For instance, a detailed computational analysis using Molecular Electron Density Theory (MEDT) was performed on the reaction between 2-methoxyfuran (B1219529) and ethyl (Z)-3-phenyl-2-nitroprop-2-enoate, a structurally related α,β-unsaturated ester. mdpi.com This study revealed a complex zwitterionic pathway, revising previous assumptions of a Diels-Alder mechanism and highlighting how subtle changes in molecular structure can fundamentally alter reaction pathways. mdpi.comconsensus.app
Furthermore, kinetic studies on the pyrolysis of simple esters like methyl and ethyl propanoate have been conducted to develop detailed kinetic models. researchgate.net These studies show that ethyl propanoate primarily decomposes via a six-centered ring elimination reaction to produce ethylene and propanoic acid. researchgate.net Although this compound has a different substitution pattern, these foundational studies on simpler esters provide a basis for predicting its thermal decomposition behavior and general reactivity patterns. The reactivity of its enolate in alkylation reactions follows well-understood nucleophilic substitution mechanisms. youtube.com
V. Spectroscopic and Computational Analysis of Ethyl 2 Phenylpropionate
Advanced Spectroscopic Characterization Techniques
Spectroscopic techniques are indispensable for confirming the identity and purity of ethyl 2-phenylpropionate, as well as for studying its molecular properties.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. For this compound, both proton (¹H) and carbon-13 (¹³C) NMR provide unique insights into its structure.
¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the different types of protons in the molecule. The aromatic protons of the phenyl group typically appear as a complex multiplet in the downfield region (around 7.2-7.4 ppm). The methine proton (CH) adjacent to the phenyl group and the ester functionality is expected to be a quartet. The methylene (B1212753) protons (CH₂) of the ethyl group, being adjacent to the ester oxygen, will also appear as a quartet, while the terminal methyl protons (CH₃) of the ethyl group will present as a triplet. The methyl group attached to the chiral center will show up as a doublet.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) | Splitting Pattern (¹H NMR) |
| Phenyl-H | 7.20-7.40 | 127-140 | Multiplet |
| CH (methine) | 3.69 | ~45 | Quartet |
| CH₂ (ethyl) | 4.12 | ~60 | Quartet |
| CH₃ (propionate) | 1.49 | ~18 | Doublet |
| CH₃ (ethyl) | 1.21 | ~14 | Triplet |
| C=O (carbonyl) | - | ~174 | - |
Note: The predicted values are based on the analysis of structurally similar compounds and standard chemical shift tables.
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is characterized by several key absorption bands. nist.gov A strong absorption band is expected in the region of 1735-1750 cm⁻¹, which is characteristic of the C=O stretching vibration of the ester group. The C-O stretching vibrations of the ester will likely appear in the 1000-1300 cm⁻¹ region. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while aliphatic C-H stretching will be observed just below 3000 cm⁻¹. The presence of the phenyl group will also give rise to characteristic C=C stretching absorptions in the 1450-1600 cm⁻¹ region.
Interactive Data Table: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Ester C=O | Stretch | 1735 - 1750 |
| Ester C-O | Stretch | 1000 - 1300 |
| Aromatic C-H | Stretch | > 3000 |
| Aliphatic C-H | Stretch | < 3000 |
| Aromatic C=C | Stretch | 1450 - 1600 |
Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation patterns. When coupled with Gas Chromatography (GC-MS), it allows for the separation and identification of individual components in a mixture.
The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak [M]⁺ corresponding to its molecular weight (178.23 g/mol ). guidechem.comnih.gov Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₂CH₃) and the cleavage of the bond alpha to the carbonyl group. A prominent fragment would likely be the tropylium (B1234903) ion at m/z 91, which is characteristic of compounds containing a benzyl (B1604629) group. Another significant fragmentation pathway for ortho-substituted phenylpropenoates involves the loss of a substituent from the phenyl ring. nih.gov
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to be dominated by the absorption of the phenyl group. Aromatic systems typically exhibit a strong absorption band (the E-band) around 200-210 nm and a weaker, fine-structured band (the B-band) in the region of 250-270 nm. While specific experimental data for this compound is limited, the presence of the phenyl chromophore dictates its absorption in the ultraviolet region.
Computational Chemistry and Molecular Modeling
Computational chemistry and molecular modeling serve as powerful complements to experimental spectroscopic techniques. Methods such as Density Functional Theory (DFT) can be used to predict and rationalize the spectroscopic properties of this compound. For example, DFT calculations can provide theoretical IR and NMR spectra that can be compared with experimental data to confirm structural assignments.
Furthermore, molecular modeling can be employed to study the conformational preferences and dynamic behavior of the molecule. Molecular dynamics simulations can provide insights into the flexibility of the ethyl and phenyl groups and how the molecule interacts with its environment. Computational studies on related molecules, such as the investigation of the reaction mechanism between 2-methoxyfuran (B1219529) and ethyl (Z)-3-phenyl-2-nitroprop-2-enoate using DFT, highlight the power of these methods in understanding complex chemical processes at a molecular level. mdpi.com
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For a specific molecule like this compound, DFT calculations could provide valuable insights into its optimized geometry, including bond lengths, bond angles, and dihedral angles. These calculations are typically performed using a specific functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) to achieve a balance between accuracy and computational cost.
Conformational Analysis and Molecular Dynamics Simulations
The presence of rotatable bonds in this compound suggests the existence of multiple conformational isomers. Conformational analysis aims to identify the stable conformers and the energy barriers between them. Molecular dynamics (MD) simulations can further provide a dynamic picture of the conformational landscape of the molecule over time, simulating its movement and flexibility in different environments, such as in a vacuum or in a solvent.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of molecular stability and reactivity. A large gap generally implies high stability and low reactivity.
For this compound, an FMO analysis would involve calculating the energies of the HOMO and LUMO and visualizing their spatial distribution to predict the most likely sites for electrophilic and nucleophilic attack. Without specific DFT calculations for this molecule, a quantitative FMO analysis cannot be presented.
Prediction of Spectroscopic Parameters and Reactivity
A significant application of DFT is the prediction of spectroscopic data. For instance, the calculation of vibrational frequencies can aid in the interpretation of experimental infrared (IR) and Raman spectra. Similarly, theoretical calculations can predict Nuclear Magnetic Resonance (NMR) chemical shifts.
Furthermore, various reactivity descriptors can be derived from the electronic structure calculations. These include parameters such as electronegativity, chemical hardness, and the electrophilicity index, which provide a quantitative measure of the molecule's reactivity. A comprehensive computational study on this compound would be necessary to provide these predicted spectroscopic and reactivity parameters.
Vi. Research Applications and Biological Relevance of Ethyl 2 Phenylpropionate and Its Derivatives
Role as Pharmaceutical Intermediates and Building Blocks
The 2-arylpropionic acid framework, of which ethyl 2-phenylpropionate is an ester derivative, is a well-established pharmacophore. This structural motif is central to a large class of pharmaceuticals, and the ethyl ester form is a versatile intermediate for chemical synthesis.
This compound is a key building block in the synthesis of 2-aryl propionic acids, a major class of non-steroidal anti-inflammatory drugs (NSAIDs) commonly referred to as "profens". mdpi.com These drugs are widely used for their analgesic and anti-inflammatory properties. The core structure of profens like ibuprofen (B1674241), naproxen (B1676952), and ketoprofen (B1673614) is the 2-arylpropionic acid moiety. mdpi.com Synthetic routes to these NSAIDs can utilize this compound or similar esters as intermediates, which are then hydrolyzed to the active carboxylic acid. The ester group serves as a protecting group for the carboxylic acid functionality during the synthesis of more complex derivatives or allows for specific chemical transformations that might not be compatible with a free acid.
The utility of the phenylpropionate scaffold extends beyond NSAIDs. Derivatives have been investigated for a range of other therapeutic applications. For instance, the phenylpropionate ester of testosterone (B1683101) is a synthetic anabolic-androgenic steroid, demonstrating the use of this moiety in hormone-based therapies. wikipedia.org Furthermore, research has focused on synthesizing novel derivatives from 2-phenylpropionic acid structures to create compounds with dual functionalities. Studies have reported the development of 2-(4-substitutedmethylphenyl)propionic acid derivatives that exhibit both cyclooxygenase (COX) inhibitory and antibacterial activities. nih.govresearchgate.net This highlights the role of the this compound framework as a versatile starting point for creating compound libraries aimed at discovering agents for various diseases.
Chirality plays a crucial role in the efficacy and safety of many pharmaceuticals, and the 2-arylpropionic acid derivatives are a classic example. nih.govbenthamscience.com this compound possesses a stereocenter at the alpha-carbon, meaning it can exist as two non-superimposable mirror images, or enantiomers: (S)-ethyl 2-phenylpropionate and (R)-ethyl 2-phenylpropionate. For the profen class of NSAIDs, the (S)-enantiomer is typically responsible for the therapeutic anti-inflammatory activity, while the (R)-enantiomer is often significantly less active.
This stereoselectivity has driven the development of methods to produce single-enantiomer drugs, a process sometimes referred to as a "chiral switch". nih.gov this compound and its analogs are key substrates in these processes. Enzymatic kinetic resolution is a prominent technique used to separate the enantiomers. Specific enzymes, such as esterases, can selectively hydrolyze one enantiomer (e.g., the R-enantiomer) from a racemic mixture of ethyl 2-arylpropionates, leaving the desired (S)-enantiomer unreacted and thus allowing for its separation and purification. frontiersin.org This approach provides a pathway to enantiomerically pure active pharmaceutical ingredients, which is highly valued in modern drug development. nih.govfrontiersin.org
Biological Activity and Mechanistic Studies
While primarily known as a synthetic intermediate, derivatives of this compound have been the subject of studies to understand their direct biological effects and mechanisms of action at the molecular level.
The primary mechanism of action for NSAIDs derived from 2-phenylpropionic acid is the inhibition of cyclooxygenase (COX) enzymes. Research has extended to synthesizing and evaluating novel derivatives for their inhibitory potential against various enzymes involved in inflammatory pathways.
In one study, a derivative, ethyl-2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate, was synthesized and evaluated for its ability to inhibit COX-1, COX-2, and 5-lipoxygenase (5-LOX) enzymes. mdpi.comnih.gov These enzymes are critical in the production of prostaglandins (B1171923) and leukotrienes, which are inflammatory mediators. mdpi.com The compound demonstrated a dose-dependent inhibitory effect on all three enzymes, with a notable selectivity towards COX-2 over COX-1, which is a desirable trait for reducing gastrointestinal side effects associated with NSAIDs. mdpi.comnih.gov Similarly, other studies have shown that phenylpropanoid derivatives can act as potent inhibitors of enzymes like lipoxygenase and trypsin. informahealthcare.com The parent acid, phenylpropionic acid, has also been found to exhibit antimicrobial activity, suggesting it may interfere with microbial enzyme systems. nih.gov
Table 1: In Vitro Enzyme Inhibition by an this compound Derivative (MAK01)
| Enzyme Target | IC₅₀ (μg/mL) | Reference Compound |
|---|---|---|
| COX-1 | 314 | Indomethacin |
| COX-2 | 130 | Celecoxib |
| 5-LOX | 105 | Zileuton |
Data sourced from a study on ethyl-2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate. mdpi.comnih.gov
The interaction of small molecules with cellular receptors is a fundamental aspect of pharmacology. While direct receptor binding studies on this compound itself are not extensively documented, research on related ester derivatives suggests potential interactions with various receptor systems. For example, certain carvacryl esters, which share structural similarities with phenylpropanoids, have been shown to modulate transient receptor potential (TRP) channels and bind to GABA receptors, which could account for potential analgesic effects. mdpi.com The exploration of derivatives for activity at specific receptors is an active area of research, such as the development of novel ligands for serotonin (B10506) 5-HT(2A) receptors, which are involved in a wide range of neurological processes. semanticscholar.org These studies underscore the potential for the phenylpropionate scaffold to be chemically modified to create compounds that can selectively bind to and modulate the activity of specific physiological receptors.
Antimicrobial Properties of Derivatives
The 2-phenylpropionic acid scaffold, from which this compound is derived, serves as a foundational structure for the synthesis of novel compounds with significant antimicrobial properties. Researchers have modified this core to develop derivatives with activity against a range of pathogenic bacteria and fungi.
A series of 2-(4-substitutedmethylphenyl)propionic acid derivatives have been synthesized and evaluated for their antimicrobial effects. nih.govnih.gov Certain compounds within this series demonstrated promising antibacterial activity when compared to the reference drug chloramphenicol. nih.gov For instance, derivatives incorporating benzimidazole (B57391) and benzothiazole (B30560) moieties have shown notable inhibitory effects. nih.gov The antimicrobial potential of these compounds is often evaluated by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism. Studies have shown that specific structural modifications, such as the introduction of electron-donating groups like methyl and ethyl or halogen substituents like iodine, can influence the antimicrobial spectrum and potency. nih.gov
The investigation into related structures further supports the potential of this chemical class. For example, newly synthesized thioureides of 2-(4-ethyl-phenoxymethyl) benzoic acid exhibited specific antimicrobial activity, with MICs ranging from 3.9 µg/mL to 250 µg/mL against both reference and multidrug-resistant clinical strains. guidechem.com Similarly, Baylis-Hillman adducts, which are derivatives of 3-hydroxy-2-methylene-3-phenylpropionic acid, have displayed potent antibacterial and antifungal activities. mdpi.com The development of dual-action agents, which combine COX-inhibitory and antibacterial properties in a single molecule, represents a modern therapeutic strategy. nih.govgoogle.com
Table 1: Antimicrobial Activity of Selected 2-Phenylpropionic Acid Derivatives This table is interactive. You can sort and filter the data.
| Compound Type | Test Organism | Activity/Measurement | Reference |
|---|---|---|---|
| 2-(4-substitutedmethylphenyl)propionic acid derivative (6d) | Antibacterial screen | Promising activity vs. Chloramphenicol | nih.gov |
| 2-(4-substitutedmethylphenyl)propionic acid derivative (6h) | Antibacterial screen | Promising activity vs. Chloramphenicol | nih.gov |
| 2-(4-substitutedmethylphenyl)propionic acid derivative (6l) | Antibacterial screen | Promising activity vs. Chloramphenicol | nih.gov |
| 2-(4-substitutedmethylphenyl)propionic acid derivative (6m) | Antibacterial screen | Promising activity vs. Chloramphenicol | nih.gov |
| 2-((4-ethylphenoxy)methyl)benzoylthioureas | Gram-positive bacteria | Active at low concentrations | nih.gov |
| 2-((4-ethylphenoxy)methyl)benzoylthioureas | Gram-negative bacteria | Active at low concentrations | nih.gov |
| 2-((4-ethylphenoxy)methyl)benzoylthioureas | Fungal strains | Active at low concentrations | nih.gov |
| 2-(4-ethyl-phenoxymethyl) benzoic acid thioureides | Various microbial strains | MICs ranging from 3.9 to 250 µg/mL | guidechem.com |
Metabolic Pathways and Biotransformation
This compound and its parent acid, 2-phenylpropionic acid, are subject to various metabolic and biotransformation processes, particularly enzymatic hydrolysis. The ester linkage in this compound can be cleaved by hydrolase enzymes, such as esterases and lipases, to yield 2-phenylpropionic acid and ethanol (B145695). This reaction is a key step in its biological processing.
Studies utilizing lyophilized mycelia from fungi like Aspergillus oryzae and Rhizopus oryzae have demonstrated the capacity of these microorganisms to catalyze both the synthesis and hydrolysis of this compound. chemicalbook.comnist.gov The hydrolysis reaction, catalyzed by mycelium-bound carboxylesterases, was found to be significantly faster than the enzymatic esterification (synthesis). chemicalbook.comnist.gov For instance, A. oryzae MIM showed a hydrolysis yield of 0.94 for racemic this compound after 24 hours. chemicalbook.com This highlights the efficiency of microbial enzymes in the biotransformation of this ester.
Once hydrolyzed to 2-phenylpropionic acid (2-PPA), the parent compound undergoes further metabolism in vivo. In rats, two primary metabolic pathways have been identified for the activation of 2-PPA: acyl glucuronidation and acyl-CoA formation. Both pathways can lead to the formation of reactive metabolites. Research suggests that the formation of 2-PPA-CoA contributes more significantly to the covalent binding of the compound to liver proteins than acyl glucuronidation. This indicates that the acyl-CoA pathway is a major route for the metabolic activation of 2-PPA in vivo. The broader metabolism of similar ester compounds, such as parabens, also involves hydrolysis back to the parent acid, followed by conjugation reactions like glucuronidation or sulfation.
In Vitro and In Vivo Pharmacological Activity Assessment
Derivatives of the 2-phenylpropionic acid structure are a well-established class of pharmacologically active agents, most notably as non-steroidal anti-inflammatory drugs (NSAIDs). Research has focused on synthesizing and evaluating new derivatives for enhanced or novel therapeutic activities, including anti-inflammatory, analgesic, and dual antimicrobial-anti-inflammatory effects. nih.gov
In vitro assessments have been crucial in elucidating the mechanism of action for these compounds. A primary target is the cyclooxygenase (COX) enzyme, which is involved in prostaglandin (B15479496) synthesis and inflammation. nih.gov A study on a series of 2-(4-substitutedmethylphenyl)propionic acid derivatives showed that compounds 6h and 6l exhibited better COX-1 and COX-2 inhibition compared to ibuprofen, with COX-2 inhibition potency similar to nimesulide. nih.govnih.gov Another synthesized compound, a pivalate-based Michael product named MAK01, was evaluated for its inhibitory potential against COX-1, COX-2, and 5-lipoxygenase (5-LOX), yielding IC₅₀ values of 314, 130, and 105 µg/mL, respectively.
In vivo studies in animal models are used to confirm the pharmacological activity observed in vitro. The anti-inflammatory effects of compound MAK01 were assessed using a carrageenan-induced edema model. At a dose of 30 mg/kg, it produced a 40.58% reduction in edema after five hours. The antinociceptive (analgesic) potential of this compound was also demonstrated, showing a significant increase in pain latency times in response to thermal stimuli. Similarly, other arylpropionic acid derivatives have shown mild to moderate anti-inflammatory activity in various animal models. These assessments are critical for identifying lead compounds with potential therapeutic benefits for managing inflammation and pain.
Table 2: Pharmacological Activity of Selected 2-Phenylpropionic Acid Derivatives This table is interactive. You can sort and filter the data.
| Compound ID/Type | Assay/Model | Measurement | Result | Reference |
|---|---|---|---|---|
| Derivative 6h | In vitro COX-1/COX-2 Inhibition | Enzyme Inhibition | Better than Ibuprofen | nih.gov |
| Derivative 6l | In vitro COX-1/COX-2 Inhibition | Enzyme Inhibition | Better than Ibuprofen | nih.gov |
| MAK01 | In vitro COX-1 Inhibition | IC₅₀ | 314 µg/mL | |
| MAK01 | In vitro COX-2 Inhibition | IC₅₀ | 130 µg/mL | |
| MAK01 | In vitro 5-LOX Inhibition | IC₅₀ | 105 µg/mL | |
| MAK01 | In vivo Carrageenan Model (30 mg/kg) | Edema Reduction | 40.58% after 5h | |
| MAK01 | In vivo Hot Plate Test (150 mg/kg) | Latency Time | 12.93 ± 0.45 s |
Applications in Agrochemical and Fine Chemical Synthesis
This compound is recognized as a useful compound in organic synthesis, serving as a versatile building block for the creation of more complex molecules. Its structure, featuring an ester group and a phenyl ring, allows for a variety of chemical modifications. The 2-arylpropionic acid core is particularly important in the pharmaceutical industry, but its utility extends to the synthesis of fine chemicals and potential agrochemicals. nist.gov
The synthesis of biologically active compounds often starts with foundational structures like 2-phenylpropionic acid. For example, the synthesis of various antimicrobial and anti-inflammatory derivatives begins with the modification of the 2-phenylpropionic acid framework. nih.gov This demonstrates its role as a key intermediate. In the broader context of agrochemicals, related structures such as ethyl cinnamate (B1238496) derivatives have been investigated and developed as potent acaricides for controlling mites. The synthetic pathways used to create these cinnamate derivatives often involve ester functionalities and aromatic rings, highlighting the potential of similar building blocks like this compound in the discovery of new crop protection agents.
The enzymatic esterification of 2-phenylpropionic acid with various alcohols has been explored to produce a range of esters, indicating its utility in creating diverse chemical libraries for screening purposes. chemicalbook.comnist.gov The ability to generate different esters and subsequently modify the phenyl ring or the propionate (B1217596) side chain makes this scaffold valuable for producing novel compounds in the fine chemical industry.
Utilization in Materials Science Research
While esters as a chemical class are widely used in materials science, particularly in the synthesis of polymers like polyesters and polyacrylates, specific research detailing the direct utilization of this compound as a monomer or key component in materials science is limited in the available literature. General principles of polymer chemistry indicate that ester-containing molecules can be incorporated into polymer chains. For instance, polymers bearing activated esters are used for post-polymerization modification to create functional materials like glycopolymers for biomedical applications. However, these applications typically involve more reactive ester groups than the simple ethyl ester of 2-phenylpropionate. The available research on this compound and its derivatives focuses predominantly on their biological, pharmacological, and fine chemical synthesis applications rather than on their incorporation into polymeric materials.
Vii. Environmental and Sustainability Aspects in Research
Biodegradation and Environmental Fate Studies
Direct and comprehensive studies on the biodegradation of Ethyl 2-phenylpropionate are limited in publicly available scientific literature. However, insights into its likely environmental fate can be drawn from studies on structurally similar compounds and general principles of microbial degradation of aromatic esters.
The environmental persistence of organic compounds is influenced by factors such as their chemical structure, water solubility, and susceptibility to microbial degradation. researchgate.net this compound's structure, featuring a stable benzene (B151609) ring and an ester linkage, suggests that its degradation in the environment would likely proceed via hydrolysis of the ester bond followed by the breakdown of the aromatic ring. The low water solubility of many esters can influence their bioavailability to microorganisms. youtube.com
Hydrolysis, the cleavage of the ester bond to yield an alcohol (ethanol) and a carboxylic acid (2-phenylpropionic acid), is a primary degradation pathway for many esters in aquatic and soil environments. This process can be both abiotic and biotic (enzyme-mediated). Studies on the enzymatic hydrolysis of this compound and related compounds have demonstrated that various microorganisms possess the necessary enzymes, such as carboxylesterases and lipases, to carry out this transformation. For instance, lyophilized mycelia of Aspergillus oryzae and Rhizopus oryzae have been shown to effectively hydrolyze racemic this compound. semanticscholar.orgscielo.br
Following hydrolysis, the resulting 2-phenylpropionic acid would be subject to further microbial degradation. The biodegradation of 3-phenylpropionate, a structurally similar compound, has been studied in Escherichia coli. The pathway involves the action of a dioxygenase enzyme that initiates the cleavage of the aromatic ring, leading to intermediates that can enter central metabolic pathways. ethz.ch It is plausible that a similar pathway exists for the microbial degradation of 2-phenylpropionic acid.
Research on the herbicide fenoxaprop-p-ethyl (B1329639), which contains an ethyl 2-phenoxypropionate structure, also provides valuable insights. Studies have shown that fenoxaprop-p-ethyl is readily biodegraded in soil and sludge, with hydrolysis of the ethyl ester group being a key initial step. nih.gov Bacteria isolated from sludge, such as Alcaligenes sp., have been shown to utilize fenoxaprop-p-ethyl as a sole carbon source. nih.gov This suggests that microbial communities in various environments likely possess the enzymatic machinery to degrade compounds with similar structures to this compound.
While these related studies provide a strong indication that this compound is biodegradable, the rate and extent of its degradation in different environmental compartments (soil, water, sediment) have not been extensively studied. Factors such as temperature, pH, microbial population density, and nutrient availability would all influence its environmental persistence.
Eco-Friendly Synthesis Approaches and Impact Assessment
In recent years, there has been a significant shift towards the development of "green" and sustainable chemical processes, driven by the principles of green chemistry. website-files.com For the synthesis of flavor and fragrance esters like this compound, biocatalysis has emerged as a promising eco-friendly alternative to traditional chemical methods.
Eco-Friendly Synthesis Approaches
Conventional synthesis of esters often involves the use of strong acid catalysts, high temperatures, and organic solvents, which can lead to the formation of byproducts, high energy consumption, and environmental concerns. website-files.com Enzymatic synthesis, utilizing enzymes such as lipases and esterases, offers several advantages:
Mild Reaction Conditions: Enzymatic reactions typically occur at lower temperatures and pressures, reducing energy consumption. website-files.com
High Selectivity: Enzymes are often highly chemo-, regio-, and enantioselective, leading to purer products and reducing the need for extensive purification steps.
Reduced Waste: The high selectivity of enzymes minimizes the formation of unwanted byproducts, leading to higher atom economy and lower E-factors (a measure of waste produced per unit of product). nih.gov
Use of Renewable Resources: Biocatalysts themselves are derived from renewable sources.
Research has demonstrated the successful use of various microbial biocatalysts for the synthesis of this compound. Lyophilized mycelia of fungi such as Aspergillus oryzae and Rhizopus oryzae have been shown to catalyze the esterification of 2-phenylpropionic acid with ethanol (B145695). semanticscholar.orgscielo.br These studies have investigated the effects of various parameters, such as the choice of organic solvent and the water content of the system, on the reaction yield and equilibrium.
The following table summarizes the findings of a study on the enzymatic synthesis of this compound using different biocatalysts.
| Biocatalyst | Substrate | Reaction Type | Key Findings | Reference |
|---|---|---|---|---|
| Aspergillus oryzae MIM | 2-Phenylpropionic acid and Ethanol | Esterification | Demonstrated effective catalysis of the synthesis of this compound. | semanticscholar.orgscielo.br |
| Rhizopus oryzae CBS 11207 | 2-Phenylpropionic acid and Ethanol | Esterification | Showed good catalytic activity for the esterification reaction. | semanticscholar.orgscielo.br |
| Aspergillus oryzae MIM | Racemic this compound | Hydrolysis | Efficiently hydrolyzed the ester, demonstrating the reversibility of the enzymatic reaction. | semanticscholar.orgscielo.br |
| Rhizopus oryzae CBS 11207 | Racemic this compound | Hydrolysis | Catalyzed the hydrolysis of the ester. | semanticscholar.orgscielo.br |
Impact Assessment
For the production of fragrance ingredients, an LCA would consider impacts such as:
Global Warming Potential: The contribution to greenhouse gas emissions.
Ozone Depletion Potential: The impact on the ozone layer.
Acidification Potential: The contribution to acid rain.
Eutrophication Potential: The enrichment of water bodies with nutrients.
Human Toxicity and Ecotoxicity: The potential harm to human health and ecosystems.
Green chemistry metrics provide a more focused assessment of the "greenness" of a chemical process. nih.govmdpi.com These metrics can be used to quantify the efficiency and environmental impact of a synthesis route.
The table below outlines some key green chemistry metrics and their relevance to the synthesis of this compound.
| Green Chemistry Metric | Description | Relevance to this compound Synthesis |
|---|---|---|
| Atom Economy | The measure of the amount of starting materials that become incorporated into the final product. | Biocatalytic synthesis with high selectivity would result in a higher atom economy compared to less selective chemical methods. |
| E-Factor (Environmental Factor) | The mass ratio of waste to desired product. | Eco-friendly synthesis approaches aim to minimize the E-Factor by reducing byproducts and solvent waste. |
| Process Mass Intensity (PMI) | The total mass of materials used (raw materials, solvents, reagents, process water) to produce a unit mass of product. | Solvent-free or aqueous-based enzymatic synthesis can significantly reduce the PMI compared to solvent-intensive chemical processes. |
| Reaction Mass Efficiency (RME) | The percentage of the mass of the reactants that ends up in the product. | Higher yields in enzymatic synthesis directly translate to a higher RME. |
Viii. Future Directions and Emerging Research Areas
Development of Novel Catalytic Systems for Enantioselective Synthesis
The biological activity of many 2-arylpropionic acids is stereospecific, with the (S)-enantiomer typically being responsible for the desired therapeutic effect. orientjchem.org Consequently, a major focus of research is the development of catalytic systems that can produce single enantiomers with high purity, a process known as enantioselective synthesis.
Transition metal-catalyzed asymmetric hydrogenation is a highly effective method for producing chiral α-substituted propionic acids. nih.gov Recent advancements have moved towards employing more earth-abundant and environmentally friendly metals. For instance, nickel-catalyzed asymmetric hydrogenation of α-substituted acrylic acids has emerged as an efficient method, affording the corresponding chiral products with up to 99.4% enantiomeric excess (ee). nih.gov This approach has been successfully applied to the synthesis of important drugs like (S)-Ibuprofen and (S)-Naproxen. nih.gov
Ruthenium-based catalysts are also prominent in this field. Systems using a Ru-BINAP catalyst in ionic liquids have been developed for the asymmetric hydrogenation of 2-phenylpropionic acid and related structures. researchgate.net Another sophisticated system employs an in-situ-formed Ruthenium catalyst with a chiral diamine ligand, which is highly active and enantioselective for hydrogenating α-phenoxy esters to β-chiral primary alcohols under mild conditions. ualberta.ca This process operates via a dynamic kinetic resolution (DKR), where the starting material is continuously racemized while the catalyst selectively hydrogenates one enantiomer. ualberta.ca Under optimized conditions, this system can achieve an enantiomeric excess of up to 95%. ualberta.ca
Below is a table summarizing the performance of selected novel catalytic systems.
| Catalyst System | Substrate Type | Key Features | Max. Enantiomeric Excess (ee) |
| Nickel-based with P-chiral ligand | α-substituted acrylic acids | Earth-abundant metal, high efficiency | 99.4% nih.gov |
| Ru-BINAP in ionic liquid | 2-phenylpropionic acid | Two-phase system, catalyst recycling | Not specified researchgate.net |
| In-situ Ru-Diamine Complex | α-phenoxy esters | Dynamic Kinetic Resolution (DKR), mild conditions | 95% ualberta.ca |
Integration with Flow Chemistry and Automated Synthesis
Flow chemistry, where reactions are performed in continuously flowing streams within microreactors or narrow tubing, is revolutionizing pharmaceutical manufacturing. semanticscholar.orgmdpi.com This technology offers significant advantages over traditional batch processing, including enhanced safety, improved heat transfer, precise reaction control, and easier scalability. semanticscholar.orgsci-hub.se
The synthesis of profens, including the parent structures related to ethyl 2-phenylpropionate, has been a key area for the application of flow chemistry. Researchers have developed multi-step continuous-flow syntheses for drugs like Ibuprofen (B1674241) that eliminate the need for intermediate purification and isolation steps. semanticscholar.orgsci-hub.se A notable three-step flow synthesis of Ibuprofen involves a Friedel-Crafts acylation, a 1,2-aryl migration, and subsequent hydrolysis. sci-hub.se The use of microreactors allows for rapid and efficient transformations that are often difficult or hazardous to scale up in batch reactors. sci-hub.se
Automation is a natural extension of flow chemistry, enabling high-throughput screening of reaction conditions and rapid library synthesis for drug discovery. soci.org Automated flow systems can vary parameters such as temperature, residence time, and reagent stoichiometry to quickly optimize reaction outcomes. soci.org This integration facilitates a more efficient transition from laboratory-scale discovery to industrial-scale process development. soci.org
Advanced Computational Approaches for Drug Design and Discovery
Computational chemistry and molecular modeling are indispensable tools in modern drug discovery, allowing for the rational design of new therapeutic agents based on the this compound scaffold. nih.govmdpi.com These in silico approaches can predict how new derivatives will interact with biological targets, thereby reducing the time and cost associated with synthesizing and testing new compounds. nih.gov
One key technique is the development of Quantitative Structure-Activity Relationship (QSAR) models. For example, a group-based QSAR model was developed for fragments of 1,4-dihydropyridine (B1200194) derivatives, which can be hybridized with structures like caffeic or ferulic acid to create multi-targeted drugs. nih.gov Such models help identify the key molecular features responsible for biological activity.
Molecular docking simulations are used to predict the binding orientation of a ligand within the active site of a target protein. For 2-phenylpropionic acid derivatives, studies have identified critical interactions with amino acid residues like Arg120, Glu524, and Tyr355 in the active site of cyclooxygenase (COX) enzymes. nih.govthegoodscentscompany.com This knowledge allows researchers to design new molecules with modified structures to enhance binding affinity and selectivity for specific enzyme isoforms (e.g., COX-2 over COX-1) to create safer drugs. nih.gov
Exploration of New Biological Activities and Therapeutic Targets
While the anti-inflammatory properties of 2-phenylpropionic acid derivatives are well-established, current research is exploring their potential for a much broader range of therapeutic applications. orientjchem.org By modifying the core structure, scientists are uncovering new biological activities.
Recent studies have focused on synthesizing novel 2-phenylpropionic acid derivatives that act as dual COX inhibitory and antibacterial agents. nih.gov This involves attaching different heterocyclic moieties to the phenylpropionate scaffold to impart antimicrobial properties while retaining the anti-inflammatory function. nih.gov Similarly, derivatives incorporating a thiazole (B1198619) ring have been prepared and shown to be potent inhibitors of cyclooxygenase with strong anti-inflammatory activity. nih.gov
The broader class of phenylpropanoids, to which this compound belongs, is known to possess a wide array of biological effects, including antimicrobial, antioxidant, anticancer, neuroprotective, and cardioprotective activities. nih.govresearchgate.net This suggests that the 2-phenylpropionate scaffold is a privileged structure that can be adapted to target a diverse range of biological pathways beyond inflammation, opening up new avenues for drug development.
Scale-Up Research for Industrial Applications
Translating a promising laboratory synthesis into a large-scale industrial process presents numerous challenges related to cost, safety, efficiency, and environmental impact. Research in this area focuses on developing robust and economical manufacturing routes for this compound and its derivatives.
A key aspect of scale-up is the selection of reagents and solvents. For example, in the synthesis of a key intermediate, hazardous reagents like sodium hydride (NaH) were replaced with the safer and easier-to-handle sodium ethoxide (NaOEt) for large-scale production. bg.ac.rs Process optimization also involves testing different bases (e.g., KOtBu, K2CO3) and solvents (e.g., toluene, ethanol) to maximize yield and product purity while minimizing side-product formation and simplifying purification. bg.ac.rs
The conventional multi-step batch synthesis of profens like Ibuprofen (the Boots process) is known for producing significant waste. google.com Alternative, more sustainable processes, such as the three-step BASF process, have been developed. google.com Continuous flow synthesis is also a major focus for industrial applications, as it allows for safer handling of reactive intermediates and can be scaled up by "numbering up"—running multiple reactors in parallel—or by extending the operation time of a single reactor. semanticscholar.orgsci-hub.se This approach aligns with the principles of green chemistry by improving efficiency and reducing waste. researchgate.net
Q & A
Q. What are the established synthetic routes for Ethyl 2-phenylpropionate, and how can researchers verify product identity?
this compound can be synthesized via electrochemical reduction of intermediates like ethyl 2-phenyl-2-phenylmercaptopropionate, which cleaves carbon-sulfur bonds to yield the target ester and thiophenol . Key verification methods include:
- NMR spectroscopy : Analyze peaks for characteristic signals (e.g., ester carbonyl at ~170 ppm, aromatic protons in the phenyl group).
- Chromatographic purity checks : Use GC or HPLC with standards to confirm retention times .
- Coulometric validation : Ensure electron transfer aligns with theoretical values (~2 e⁻/mol for reduction reactions) .
Q. Which spectroscopic techniques are most reliable for characterizing this compound in complex mixtures?
Prioritize ¹H/¹³C NMR to resolve structural features (e.g., ethyl ester protons, phenyl group signals) and FT-IR to confirm ester carbonyl stretches (~1740 cm⁻¹) . For quantification in mixtures, GC-MS with internal standards (e.g., deuterated analogs) is recommended to avoid co-elution interference .
Q. How should researchers assess the purity of this compound, and what documentation is required for reproducibility?
- Triangulate methods : Combine melting point analysis, HPLC/GC purity (>98%), and elemental analysis .
- Documentation : Report instrumentation parameters (e.g., column type, NMR solvent), raw data (e.g., integration values), and statistical precision (e.g., ±0.1% for GC retention times) .
Advanced Research Questions
Q. What methodological strategies optimize enantioselective synthesis of this compound?
- Chiral catalysts : Use Rhizopus oryzae lyophilized mycelia in n-heptane for enantioselective hydrolysis, achieving >90% enantiomeric excess (ee) under optimized pH (6.5–7.0) and temperature (30°C) .
- Racemic resolution : Employ chiral column chromatography (e.g., Chiralcel OD-H) with hexane/isopropanol mobile phases to separate enantiomers .
Q. How can conflicting biocatalytic efficiency data for this compound hydrolysis be resolved in meta-analyses?
- Assess heterogeneity : Calculate I² statistics to quantify variability across studies (e.g., I² >50% indicates substantial heterogeneity due to strain-specific enzyme activity) .
- Sensitivity analysis : Exclude outliers (e.g., non-standardized reaction conditions) and stratify by variables like fungal strain (Aspergillus vs. Rhizopus) or solvent system .
Q. What experimental design principles apply to comparative studies of this compound biocatalysts?
- Control variables : Fix substrate concentration (e.g., 50 mM), solvent (n-heptane), and agitation speed (150 rpm) while varying biocatalyst loading (5–20 mg/mL) .
- Replicate conditions : Use triplicate runs with lyophilized mycelia from the same batch to minimize biological variability .
Q. How should researchers address limitations in extrapolating lab-scale this compound synthesis to kinetic models?
- Validate assumptions : Test Michaelis-Menten kinetics under substrate-limiting conditions (e.g., [S] << Km) and confirm linearity in initial rate assays .
- Report confidence intervals : For kinetic parameters (e.g., Vmax, Km), include 95% CIs to quantify uncertainty .
Methodological Best Practices
- Reproducibility : Adhere to Beilstein Journal of Organic Chemistry guidelines: document all experimental steps, including equipment calibration and raw data archiving .
- Statistical rigor : Avoid claims of "significance" without p-values (e.g., report "P <0.05" for ANOVA comparisons) .
- Ethical data management : Pre-register study protocols (e.g., on Open Science Framework) and share datasets in repositories like Zenodo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
